molecular formula C9H11IN2O B1231800 5-Iodo-A-85380 CAS No. 213550-82-4

5-Iodo-A-85380

Cat. No.: B1231800
CAS No.: 213550-82-4
M. Wt: 290.1 g/mol
InChI Key: RKVRGRXOYDTUEY-QMMMGPOBSA-N
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Preparation Methods

The synthesis of 5-Iodo-A-85380 involves several steps, starting with the preparation of the pyridine ring and subsequent iodination. The key synthetic route includes the following steps:

Chemical Reactions Analysis

5-Iodo-A-85380 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8/h3-5,8,12H,1-2,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVRGRXOYDTUEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CC(=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CC(=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175620
Record name 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213550-82-4
Record name 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213550824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2S)-2-AZETIDINYLMETHOXY)-5-IODO-PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POX639L40H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 5-Iodo-A-85380?

A1: this compound demonstrates high affinity and selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) [, , ].

Q2: How does this compound interact with α4β2 nAChRs?

A2: this compound acts as an agonist at α4β2 nAChRs, meaning it binds to these receptors and activates them, mimicking the effect of the natural neurotransmitter acetylcholine [, , , , ].

Q3: What are the downstream consequences of this compound binding to α4β2 nAChRs?

A3: Activation of α4β2 nAChRs by this compound can trigger a variety of cellular responses depending on the location and function of these receptors. These include:

  • Neurotransmitter Release: Studies show that this compound can stimulate the release of neurotransmitters such as dopamine, glutamate, GABA, and aspartate from nerve terminals in various brain regions, including the prefrontal cortex and hippocampus [, , , , , ].
  • Neuronal Excitability: this compound can increase neuronal excitability, particularly in calyx-bearing vestibular afferents [, , ].
  • Nociception Modulation: this compound has been shown to have antinociceptive effects, specifically in the formalin test, suggesting its potential role in pain modulation [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H13IN2O. Its molecular weight is 304.14 g/mol.

Q5: How does the iodine atom in this compound contribute to its selectivity for α4β2 nAChRs?

A5: The presence of iodine at the 5-position of the pyridine ring in this compound significantly enhances its selectivity for α4β2 nAChRs compared to its parent compound, A-85380 [, , ]. This suggests that the bulky iodine atom plays a crucial role in receptor binding and subtype selectivity.

Q6: What is the impact of other structural modifications on the activity of A-85380 analogs?

A6: Research indicates that the introduction of bulky substituents at the 5-position of the pyridine ring generally increases selectivity for α4β2 nAChRs over other subtypes [].

Q7: Does this compound readily cross the blood-brain barrier?

A7: Yes, this compound demonstrates good brain penetration, a crucial characteristic for a compound targeting central nervous system receptors [, ].

Q8: How long does this compound remain bound to α4β2 nAChRs?

A8: this compound exhibits a slow dissociation rate from α4β2 nAChRs (t1/2 ≈ 2 hours), indicating a relatively long duration of action [].

Q9: Has this compound been investigated in animal models of disease?

A9: Yes, this compound has been utilized in various animal models, including:

  • Rodent models of nicotine self-administration: These studies have provided insights into the reinforcing properties of β2-containing nAChRs and their potential role in nicotine dependence [].
  • Rodent models of endotoxemia: These investigations have explored the protective effects of this compound on cardiovascular and autonomic dysfunction associated with endotoxemia [, ].

Q10: Is this compound associated with any toxicity concerns?

A10: Preclinical studies suggest that this compound has a relatively low toxicity profile compared to other nAChR ligands, such as epibatidine [].

Q11: How is this compound typically radiolabeled for research purposes?

A11: this compound can be readily radiolabeled with iodine isotopes, such as ¹²⁵I or ¹²³I, for use in binding assays and imaging studies [, , , ].

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